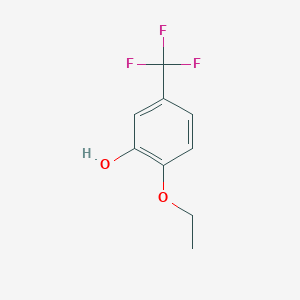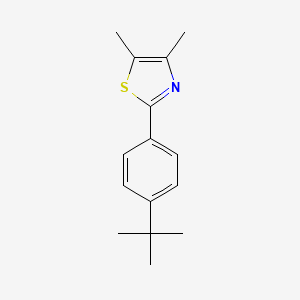![molecular formula C11H8ClF3O B1406160 1-[4-(Trifluormethyl)phenyl]cyclopropancarbonylchlorid CAS No. 960071-10-7](/img/structure/B1406160.png)
1-[4-(Trifluormethyl)phenyl]cyclopropancarbonylchlorid
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C11H8ClF3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonyl chloride group . This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride typically involves the reaction of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid+SOCl2→1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride+SO2+HCl
In industrial settings, this compound can be produced in larger quantities using similar methods, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, nucleophiles (amines, alcohols, thiols), water, and reducing agents (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The cyclopropane ring provides structural rigidity, which can influence the compound’s interactions with molecular targets . The carbonyl chloride group is highly reactive, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid: This compound lacks the carbonyl chloride group and is less reactive towards nucleophiles.
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl bromide: This compound has a bromide group instead of chloride, which can affect its reactivity and applications.
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl fluoride: The fluoride group makes this compound more reactive towards nucleophiles compared to the chloride analogue.
The uniqueness of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride lies in its specific reactivity and applications, which are influenced by the presence of the trifluoromethyl group, cyclopropane ring, and carbonyl chloride group .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOIQJKZPGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)










